molecular formula C16H14O3 B151970 (E)-3-(4-(Benzyloxy)phenyl)acrylic acid CAS No. 6272-45-3

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Cat. No. B151970
CAS RN: 6272-45-3
M. Wt: 254.28 g/mol
InChI Key: HCMSDYVKYZIYGA-DHZHZOJOSA-N
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Description

“(E)-3-(4-(Benzyloxy)phenyl)acrylic acid” is a chemical compound with the CAS Number 6272-45-3 . It has a molecular weight of 254.29 and its IUPAC name is (2E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid . The compound is typically stored in a refrigerator and is available in the form of a white to off-white powder or crystals .


Molecular Structure Analysis

The molecular formula of this compound is C16H14O3 . The InChI Code is 1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ . The compound has a double-bond stereo .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 448.9±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 74.6±3.0 kJ/mol . The compound has a molar refractivity of 74.9±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The ACD/LogP is 4.01 .

Scientific Research Applications

    Microwave Suzuki-Miyaura Coupling

    This compound is used as a reactant for microwave-assisted Suzuki-Miyaura cross-coupling reactions, which are a type of chemical reaction used in organic synthesis to form carbon-carbon bonds .

    Synthesis of PET Imaging Agents

    It serves as a precursor in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents, which are important for positron emission tomography (PET) imaging agents .

    Anticancer Activity

    Derivatives of this compound have been synthesized and evaluated for their epidermal growth factor receptor (EGFR) kinase inhibitory and antiproliferative activities against various human cancer cell lines .

    Chromatography and Mass Spectrometry

    The compound has been mentioned in the context of chromatography and mass spectrometry applications, although specific details were not provided in the search results .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMSDYVKYZIYGA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

CAS RN

6272-45-3, 227105-11-5
Record name 3-(4-Benzyloxy-phenyl)-acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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